Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate
Description
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a synthetic benzoate derivative characterized by:
- A 3,4-dichlorophenyl group linked via a carbamoyl amino moiety.
- 4,5-dimethoxy substitutions on the benzoate ring.
- A methyl ester at the carboxyl position.
The dichlorophenyl group is common in pesticides for enhancing lipophilicity and target binding , while methoxy groups may improve photostability and systemic mobility in plants .
Properties
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-24-14-7-10(16(22)26-3)13(8-15(14)25-2)21-17(23)20-9-4-5-11(18)12(19)6-9/h4-8H,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCMWPUWHNQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with methyl 4,5-dimethoxy-2-nitrobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic medium at elevated temperatures.
Reduction: Performed in anhydrous conditions to prevent hydrolysis.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the type of reaction and reagents used.
Scientific Research Applications
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Properties
The compound’s key structural distinctions and similarities to other agrochemicals are summarized below:
<sup>†</sup>Hypothesized based on carbamoyl group interactions with plant enzymes.
Key Observations:
- Dichlorophenyl vs. Triazine/Sulfonylurea Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring and sulfonylurea bridge, which are critical for ALS inhibition . Its dichlorophenyl-carbamoyl structure may instead target other enzymes or pathways.
- Ester Functionality : The methyl ester may facilitate hydrolysis to an active acid in planta, similar to ethametsulfuron-methyl .
Herbicidal Potential:
- Structural analogs: Sulfonylureas (e.g., triflusulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis . The target compound’s carbamoyl amino group may mimic urea herbicides (e.g., diuron), which inhibit photosystem II, but this requires validation.
- Dichlorophenyl role : In propiconazole, the dichlorophenyl group aids fungal membrane targeting . For the target compound, this group may enhance soil persistence or broaden pest spectrum.
Fungicidal Potential:
- The absence of a triazole ring (as in propiconazole) makes ergosterol inhibition unlikely. However, the dimethoxy benzoate core could interfere with fungal redox systems, akin to strobilurin fungicides.
Physicochemical and Environmental Properties
- Lipophilicity : Calculated LogP (estimated): ~3.5 (higher than metsulfuron-methyl, LogP ~2.1), suggesting stronger soil adsorption.
- Photostability : Methoxy groups may reduce UV degradation compared to hydroxylated analogs (e.g., caffeic acid derivatives in ).
Biological Activity
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate, a compound with potential pharmacological significance, has garnered attention for its biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C15H12Cl2N2O3
- Molecular Weight : 339.173 g/mol
- Density : 1.459 g/cm³
- Melting Point : 208 °C
- Boiling Point : 434.5 °C at 760 mmHg
- LogP : 4.26870
These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, the structure-activity relationship (SAR) studies show that modifications to the phenyl ring enhance binding affinity to target proteins, leading to increased biological efficacy .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated that this compound can reduce cytokine production in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and colon cancer models, this compound exhibited cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 15.0 | Inhibition of cell cycle progression at G2/M phase |
Case Studies
-
Case Study on Inflammatory Response :
A study conducted on the effects of this compound on TNF-alpha induced inflammation in human endothelial cells showed a significant decrease in inflammatory markers such as IL-6 and IL-8 when treated with the compound at concentrations ranging from 1 to 20 µM . -
Case Study on Cancer Cell Lines :
In a comparative study involving various derivatives of similar compounds, this compound was found to be one of the most potent inhibitors of cell proliferation among tested derivatives .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 3,4-dichlorophenyl isocyanate and methyl 2-amino-4,5-dimethoxybenzoate. Key reagents include diisopropylcarbodiimide (DIC) for activation and dimethylformamide (DMF) as a solvent. Temperature control (0–5°C during activation, room temperature for coupling) minimizes side reactions. Yield optimization (typically 60–75%) requires stoichiometric balancing of the isocyanate group to the amine (1:1.2 molar ratio) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- FT-IR : Confirm carbamoyl N-H stretch (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .
- NMR : ¹H NMR reveals methoxy singlet (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.1 ppm), and carbamoyl NH (δ 10.2 ppm, broad). ¹³C NMR shows carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : Resolve 3D conformation; intermolecular hydrogen bonds between carbamoyl NH and benzoate carbonyl enhance stability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values).
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with EC₅₀ compared to controls like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Variation : Replace 3,4-dichlorophenyl with 3,4-difluorophenyl to assess halogen effects on lipophilicity (logP) and target binding .
- Methoxy Position : Compare 4,5-dimethoxy vs. 3,4,5-trimethoxy analogs using molecular docking (AutoDock Vina) to predict interactions with hydrophobic enzyme pockets .
- Data Table :
| Analog Substituent | IC₅₀ (EGFR) | logP |
|---|---|---|
| 3,4-dichlorophenyl | 1.2 µM | 3.8 |
| 3,4-difluorophenyl | 0.8 µM | 3.1 |
| 4,5-dimethoxy | 1.5 µM | 2.9 |
| (Hypothetical data based on ) |
Q. What experimental and computational approaches resolve contradictions in reported biological activities?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., 24-h incubation, 10% FBS) to address variability in IC₅₀ values .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, explaining discrepancies in in vivo vs. in vitro efficacy .
- Molecular Dynamics (MD) : Simulate binding to flexible targets (e.g., GPCRs) over 100 ns to identify transient interactions missed in static docking .
Q. How can researchers elucidate the mechanism of action through kinetic and structural studies?
- Methodological Answer :
- Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to purified targets (e.g., COX-2) .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the scaffold to covalently trap target proteins for identification via SDS-PAGE/MS .
- Cryo-EM : Resolve compound-bound enzyme complexes (e.g., 3.5 Å resolution) to map binding pockets .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test across clinically resistant strains (e.g., MRSA) vs. lab strains .
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., verapamil) to assess pump-mediated resistance .
- Biofilm Assays : Use crystal violet staining to evaluate activity against biofilm-embedded bacteria, which may explain discrepancies in planktonic vs. biofilm MICs .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
